

A Structural Showdown: Desosaminylazithromycin Versus Key Macrolide Antibiotics

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Compound of Interest

Compound Name: Desosaminylazithromycin

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A comprehensive guide for researchers, scientists, and drug development professionals on the structural nuances of **desosaminylazithromycin** in comparison to other prominent macrolides. This guide delves into their molecular architecture, supported by experimental data, to provide a clear comparative analysis.

The world of macrolide antibiotics is a testament to the power of subtle molecular modifications in shaping therapeutic efficacy. This guide provides a detailed structural comparison of **desosaminylazithromycin**, a key derivative of azithromycin, with its macrolide counterparts: erythromycin, clarithromycin, and roxithromycin. Understanding these structural differences is paramount for the rational design of next-generation antibiotics with improved pharmacological profiles.

At a Glance: Key Structural and Physicochemical Differences

The fundamental framework of these antibiotics consists of a macrocyclic lactone ring, typically comprising 14 or 15 atoms, adorned with one or more deoxy sugar moieties.[1] Desosamine, a crucial amino sugar, is a common feature and plays a significant role in the binding of these antibiotics to the bacterial ribosome, thereby inhibiting protein synthesis.[2] The variations in the lactone ring and the attached sugars are what differentiate these macrolides, influencing their stability, pharmacokinetics, and antimicrobial spectrum.

Feature	Desosaminylazithromycin	Erythromycin	Clarithromycin	Roxithromycin
Macrolide Class	Azalide (15-membered)[2]	14-membered Macrolide[3]	14-membered Macrolide[4]	14-membered Macrolide[4]
Molecular Formula	C30H58N2O9[5]	C37H67NO13	C38H69NO13[4]	C41H76N2O15[6]
Molecular Weight (g/mol)	590.79[7]	733.93	747.95	837.05
Key Structural Feature	Nitrogen atom in the aglycone ring; lacks the cladinose sugar. [2]	Parent compound with a hydroxyl group at C-6.	6-O-methyl ether of erythromycin. [4]	Erythromycin derivative with an N-oxime side chain at C-9.[4]

Delving Deeper: A Comparative Analysis of Spectroscopic and Crystallographic Data

The precise three-dimensional arrangement of atoms within these macrolides has been elucidated through advanced analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide invaluable insights into their conformational preferences and intramolecular interactions.

Crystallographic Data

X-ray crystallography reveals the spatial coordinates of atoms in a crystal, offering a static snapshot of the molecule's structure. This data is critical for understanding how these drugs interact with their ribosomal target.

Parameter	Erythromycin A	Clarithromycin (Form I)	Roxithromycin (Monohydrate)	Desosaminylazithromycin
Crystal System	Orthorhombic	Orthorhombic	Not specified	Not available
Space Group	P212121	P21212	Not specified	Not available
a (Å)	10.646	Not specified	Not specified	Not available
b (Å)	17.896	Not specified	Not specified	Not available
c (Å)	23.755	Not specified	Not specified	Not available
Unique Diffraction Peaks (2θ)	Not specified	Not specified	9.93°, 11.78°, 14.63°[8]	Not available

Note: Comprehensive crystallographic data for **desosaminylazithromycin** and roxithromycin is limited in the public domain.

13C NMR Chemical Shifts (ppm)

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment, making this technique ideal for comparing the structures of closely related compounds. The data below is for spectra recorded in CDCl₃.

Carbon Atom	Erythromycin A[9]	Clarithromycin [3]	Roxithromycin [3]	Desosaminylazithromycin
C-1 (Lactone C=O)	175.8	175.5	177.5	Not available
C-9 (Ketone/Oxime)	221.7	221.3	170.1 (C=N)	Not available
C-1' (Desosamine)	103.5	103.2	103.1	Not available
C-1" (Cladinose)	96.2	95.9	95.8	Absent
C-6 (Aglycone)	72.9	78.9 (O-CH3)	72.8	Not available
C-11 (Aglycone)	74.2	74.0	74.1	Not available

Note: A complete ^{13}C NMR assignment for **desosaminylazithromycin** is not readily available in the literature.

Experimental Protocols

The acquisition of high-quality structural data is contingent on meticulous experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.

X-ray Crystallography

Objective: To determine the three-dimensional atomic structure of the macrolide antibiotic.

Methodology:

- **Crystallization:** Single crystals of the macrolide are grown by slow evaporation of a suitable solvent system. For example, roxithromycin can be crystallized from a chloroform solvate.[8]
- **Data Collection:** A single crystal is mounted on a goniometer and placed in an X-ray beam, typically from a synchrotron source to ensure high intensity and resolution. The crystal is rotated, and the diffraction pattern is recorded on a detector.[10]

- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is often solved using direct methods or molecular replacement. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, high-resolution structure.^[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

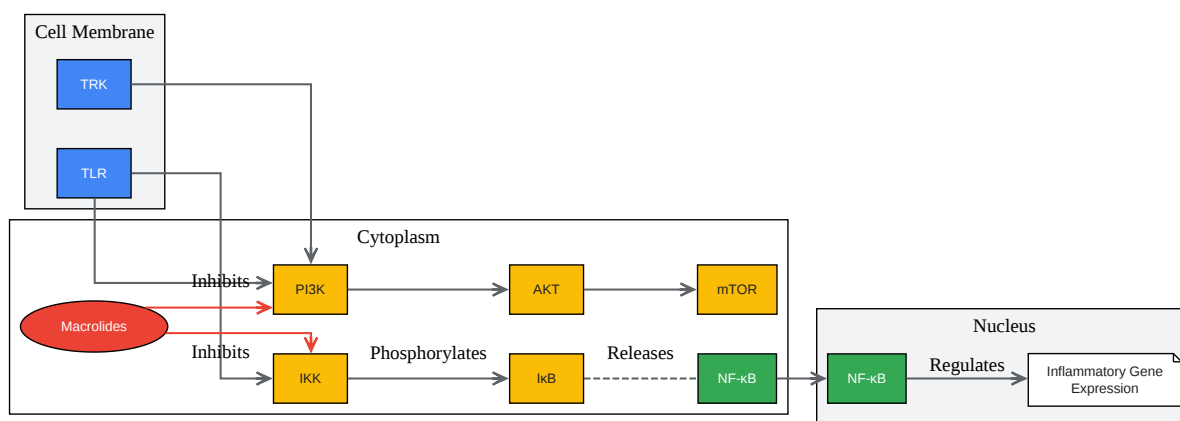
Objective: To elucidate the chemical structure and conformation of the macrolide in solution.

Methodology:

- **Sample Preparation:** Approximately 10-20 mg of the macrolide is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
- **Data Acquisition:** A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - **1D NMR:** ¹H and ¹³C{¹H} spectra are acquired to identify the proton and carbon environments.
 - **2D NMR:**
 - **COSY (Correlation Spectroscopy):** To establish proton-proton spin-spin coupling networks.
 - **HSQC (Heteronuclear Single Quantum Coherence):** To correlate protons with their directly attached carbons.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different structural fragments.
- **Data Analysis:** The NMR spectra are processed and analyzed to assign all proton and carbon resonances and to deduce the connectivity and stereochemistry of the molecule.

Visualizing the Impact: Macrolide Interaction with Cellular Signaling

Beyond their primary antibacterial action, macrolides are known to modulate host inflammatory responses. This immunomodulatory effect is achieved through their interaction with various cellular signaling pathways.

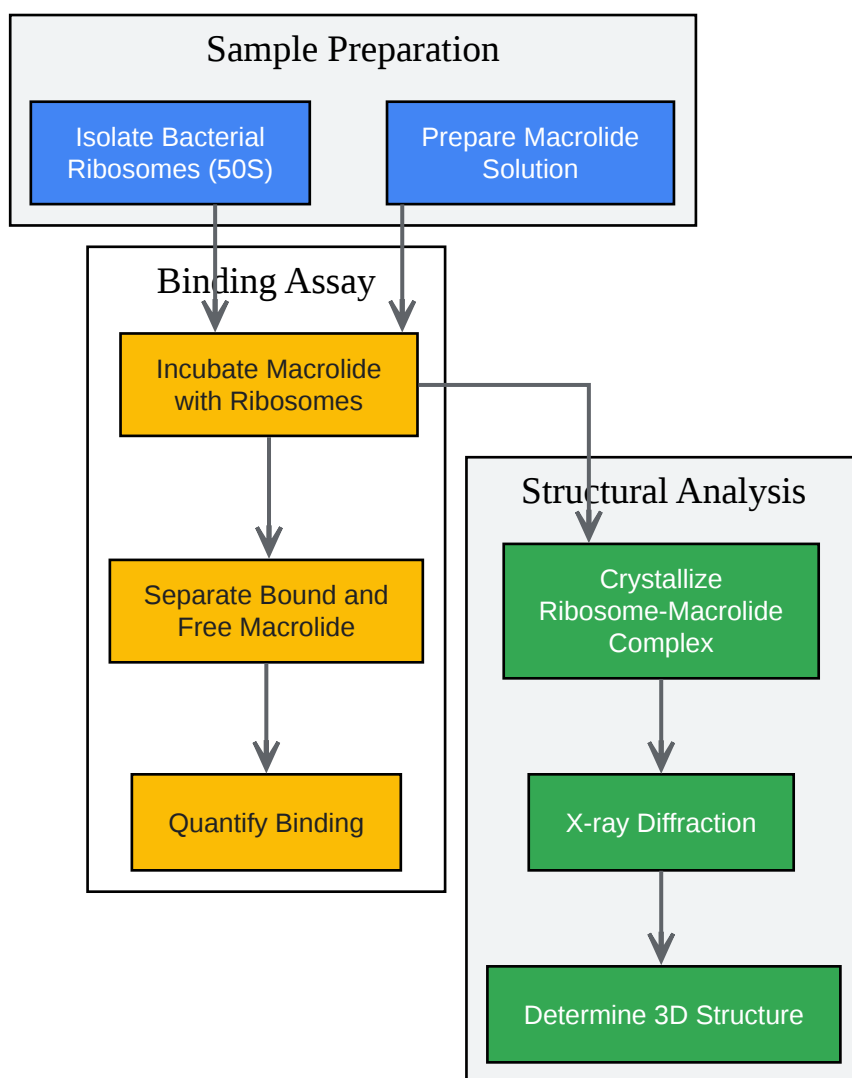


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Caption: Macrolide modulation of inflammatory signaling pathways.

The Ribosomal Battlefield: A Workflow for Studying Macrolide-Ribosome Interactions

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Understanding this interaction at a molecular level is key to overcoming antibiotic resistance.



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Caption: Experimental workflow for studying macrolide-ribosome interactions.

In conclusion, the structural variations among **desosaminylazithromycin**, erythromycin, clarithromycin, and roxithromycin, though subtle, have profound implications for their clinical utility. This guide provides a foundational understanding of these differences, leveraging experimental data to inform future research and development in the critical field of antibiotic discovery.

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